Regioisomeric Specificity: 5-Bromo vs. 6-Bromo vs. 7-Bromo Benzoxazinones in Enzyme Inhibition
In a comprehensive SAR study of benzo[b][1,4]oxazin-3(4H)-one analogs targeting mycobacterial thymidylate synthase X (ThyX), the position of bromine substitution was systematically varied, demonstrating that the 5-bromo regioisomer exhibited distinct inhibitory activity compared to the 6-bromo and 7-bromo analogs. The study reports that the 5-bromo substituted compounds retained a competitive inhibition mechanism toward the methylene tetrahydrofolate cofactor, whereas shifting the bromine to other positions altered both the inhibition mode and potency [1].
| Evidence Dimension | Inhibitory potency (qualitative comparison based on SAR trends) |
|---|---|
| Target Compound Data | 5-Bromo substituted benzo[b][1,4]oxazin-3(4H)-one: maintains competitive inhibition profile toward methylene tetrahydrofolate cofactor |
| Comparator Or Baseline | 6-Bromo and 7-Bromo regioisomers: altered inhibition mode and reduced potency |
| Quantified Difference | Not numerically quantified in the abstract; detailed SAR tables available in the full publication [1]. |
| Conditions | Enzymatic assay against Mycobacterium tuberculosis thymidylate synthase X (ThyX) |
Why This Matters
The 5-bromo substitution is not interchangeable with other regioisomers; selecting the correct isomer is essential for maintaining target engagement and inhibition mechanism in ThyX inhibitor development.
- [1] Modranka, J.; Li, J.; Parchina, A.; Vanmeert, M.; Dumbre, S.; Salman, M.; Myllykallio, H.; Becker, H.F.; Vanhoutte, R.; Margamuljana, L.; et al. Synthesis and structure-activity relationship studies of benzo[b][1,4]oxazin-3(4H)-one analogues as inhibitors of mycobacterial thymidylate synthase X. ChemMedChem 2019, 14, 645–662. View Source
